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molecular formula C13H11NO4 B3386894 2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid CAS No. 76876-88-5

2-Hydroxy-5-(3-methoxyphenyl)nicotinic acid

Cat. No. B3386894
M. Wt: 245.23 g/mol
InChI Key: LVIODFSOXQDSBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04244953

Procedure details

Methyl 1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-3-pyridinecarboxylate is treated with 1:1 hydrochloric acid-acetic acid to give 1,2-dihydro-5-(3-methyoxyphenyl)-2-oxo-3-pyridinecarboxylic acid. This product is boiled in quinoline to afford 5-(3-methoxyphenyl)-2(1H)-pyridinone as the product. Treatment of this product with phosphorus oxychloride provides 2-chloro-5-(3-methoxyphenyl)pyridine. The preceding product is treated with hydrazine to produce 2-hydrazino-5-(3-methoxyphenyl)pyridine. Treatment of this product with ethyl orthoacetate yields 6-(3-methoxyphenyl)-3-methyl-1,2,4-triazolo[4,3-a]pyridine. Hydrogenation of the above product gives the product of the Example.
Name
Methyl 1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-3-pyridinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hydrochloric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[C:11]([C:16]([O:18]C)=[O:17])[C:12](=[O:15])[NH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1.Cl.C(O)(=O)C>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:9]2[CH:10]=[C:11]([C:16]([OH:18])=[O:17])[C:12](=[O:15])[NH:13][CH:14]=2)[CH:6]=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Methyl 1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-3-pyridinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C=1C=C(C(NC1)=O)C(=O)OC
Name
hydrochloric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C=1C=C(C(NC1)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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